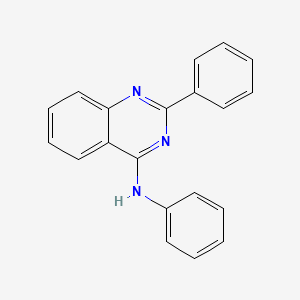

N,2-diphenylquinazolin-4-amine

Description

Properties

CAS No. |

40288-70-8 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N,2-diphenylquinazolin-4-amine |

InChI |

InChI=1S/C20H15N3/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)20(23-19)21-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |

InChI Key |

CMVDRFFMSYMSRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |

solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Chlorination and Amination

The ketonic oxygen of 3a–d is replaced via chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline, generating 4-chloro-2-phenylquinazoline intermediates (4a–d) . Subsequent nucleophilic substitution with substituted anilines in ethanol under reflux affords this compound derivatives (5a–u) . This method achieved yields of 82–87% for derivatives such as 5a (R = H) and 5b (R = p-Cl). Key advantages include commercially available starting materials and straightforward purification via recrystallization.

Fe/Cu Relay-Catalyzed Domino Strategy

A mechanistically distinct approach employs a Fe/Cu relay catalysis system to construct the quinazoline core from ortho-halogenated benzonitriles, aldehydes, and sodium azide. The domino process involves:

-

Iron-mediated [3 + 2] cycloaddition between the benzonitrile and sodium azide to form a tetrazole intermediate.

-

Copper-catalyzed SNAr reaction with aldehydes, followed by reduction and cyclization to generate the dihydroquinazoline scaffold.

-

Oxidation and denitrogenation to yield 2-phenylquinazolin-4-amines.

This method eliminates the need for prefunctionalized anthranilate derivatives, offering a one-pot synthesis with broad substrate tolerance. However, the reliance on transition metals may complicate purification and increase costs for large-scale applications.

Comparative Analysis of Synthetic Routes

Reaction Conditions and Yields

The cyclocondensation route outperforms others in yield and practicality for pharmaceutical synthesis, whereas the Fe/Cu method excels in atom economy but requires stringent metal removal.

Mechanistic Insights and Optimization

Role of Solvents and Catalysts

In the cyclocondensation pathway, ethanol serves as both solvent and proton donor, facilitating imine formation and cyclization. The use of POCl₃ as a chlorinating agent is critical for activating the quinazolinone toward amination, though alternatives like thionyl chloride (SOCl₂) remain underexplored.

For the Fe/Cu system, the relay catalysis mechanism ensures sequential activation of substrates, with FeCl₃ promoting tetrazole formation and CuI enabling C–N coupling . Solvent screening revealed dimethylformamide (DMF) as optimal for stabilizing reactive intermediates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-amine group can be replaced via SNAr reactions due to the electron-withdrawing nature of the quinazoline ring. Key examples include:

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the amine to a chloro group, forming 4-chloro-2-phenylquinazoline. This intermediate is critical for further substitutions .

Conditions : Reflux with POCl₃ and N,N-dimethylaniline in dry benzene (3 hours) .

Yield : ~85–90% . -

Amination : The chloro intermediate reacts with substituted anilines to generate this compound derivatives.

Example :

Condensation and Cyclization

The quinazoline core is synthesized via cyclization reactions:

-

From Anthranilic Acid Derivatives : Condensation of methyl anthranilate with benzamides forms 2-phenylquinazolin-4(3H)-one, which is subsequently aminated .

Conditions : Ethanol, reflux (90 minutes) . -

With Morpholine Carboxamide : Cyclization with morpholine-4-carboxamide yields 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives .

Oxidation and Reduction

-

Amine Oxidation : The 4-amine group can oxidize to nitroso or nitro derivatives under strong oxidative conditions (e.g., HNO₃/H₂SO₄), though experimental details are sparse.

-

Ring Reduction : Hydrogenation under catalytic conditions (e.g., Pd/C, H₂) may reduce the quinazoline ring to a tetrahydroquinazoline, altering its aromaticity.

Key Reaction Table

Functionalization for Biological Activity

Derivatives are often functionalized to enhance pharmacological properties:

-

Antimicrobial Activity : Introduction of electron-withdrawing groups (e.g., -Br, -Cl) improves activity against E. coli and S. aureus .

-

COX-II Inhibition : Morpholine-substituted derivatives show selective COX-II inhibition, attributed to enhanced hydrogen bonding with the enzyme’s active site .

Computational Insights

Molecular docking studies reveal:

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N,2-diphenylquinazolin-4-amine lies in its anticancer properties . Research has demonstrated that quinazoline derivatives can inhibit the growth of various cancer cell lines. Notably, studies have shown that compounds similar to this compound exhibit cytotoxic effects against human tumor cell lines, including:

| Cancer Type | Cell Line | Cytotoxicity |

|---|---|---|

| Ovarian Cancer | 1A9 | High |

| Ileocecal Carcinoma | HCT-8 | Moderate |

| Lung Carcinoma | A-549 | High |

| Glioblastoma | U-87-MG | Low |

| Breast Cancer | MCF-7 | Moderate |

| Melanoma | SKMEL-2 | High |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents targeting microtubule dynamics, similar to existing antimitotic agents like taxanes and vinca alkaloids .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity . Quinazolines are known for their broad spectrum of biological activities, including antibacterial and antifungal properties. In vitro studies have indicated that certain derivatives possess significant antibacterial effects against various strains of bacteria. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Effective |

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although further research is necessary to elucidate the exact pathways involved .

Antiplatelet Activity

Another promising application of this compound is in the field of cardiovascular medicine. Some studies have reported that certain quinazoline derivatives can inhibit platelet aggregation, suggesting potential use as therapeutic agents for preventing thrombotic events. This property could be particularly beneficial for patients at risk of cardiovascular diseases .

Synthesis and Material Science

The synthesis of this compound and its derivatives has been optimized through various methods, enhancing their applicability in research and industry. For instance, recent advancements have led to more efficient synthetic routes that utilize greener chemistry principles, reducing the need for hazardous solvents and reagents . These developments not only facilitate the production of this compound but also improve its feasibility for large-scale applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the quinazoline structure can significantly affect its potency against cancer cells and bacteria. By systematically altering substituents on the phenyl rings or the quinazoline core, researchers aim to develop more effective derivatives with enhanced selectivity and reduced toxicity .

Mechanism of Action

The mechanism of action of N,2-diphenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) kinase, by binding to their active sites . This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and survival, which is particularly relevant in cancer research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Activity

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized below:

Structure-Activity Relationship (SAR)

- Phenyl vs. Morpholine at C2 : Morpholine derivatives (e.g., 5g in ) show enhanced analgesic activity due to improved hydrogen bonding and steric fit in 3D-QSAR models .

- Aryl Groups at C6 : Bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl) improve kinase inhibition by occupying hydrophobic pockets .

- Halogenation : Chloro/fluoro groups at C2 or C7 increase metabolic stability and bioavailability .

Practical Considerations

Biological Activity

N,2-diphenylquinazolin-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews recent findings related to its biological activity, including synthesis methods, molecular docking studies, and case studies demonstrating its efficacy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves nucleophilic substitution reactions. For instance, a study synthesized several derivatives by reacting substituted anilines with 4-chloro-2-phenylquinazoline. The structures were characterized using various spectroscopic techniques such as FTIR and NMR .

The general synthetic pathway can be summarized as follows:

- Starting Materials : 4-chloro-2-phenylquinazoline and substituted anilines.

- Reaction Conditions : Nucleophilic substitution under controlled conditions.

- Characterization : FTIR, 1H-NMR, and 13C-NMR spectroscopy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against various bacterial and fungal strains. The compounds were tested against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) as well as fungi (Candida albicans).

Results Summary

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | E. coli | 32 µg/mL |

| 3b | S. aureus | 16 µg/mL |

| 3c | P. aeruginosa | 8 µg/mL |

| 3d | C. albicans | 64 µg/mL |

The compound 3c demonstrated the most potent activity with an MIC of 8 µg/mL against Pseudomonas aeruginosa, indicating a strong antibacterial effect .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound derivatives and bacterial DNA gyrase, a crucial target for antibacterial drugs. The binding energies were calculated to predict the affinity of these compounds towards the target protein.

Binding Energy Results

| Compound | Binding Energy (kJ/mol) | Remarks |

|---|---|---|

| 3a | -5.92 | Moderate binding |

| 3b | -6.00 | Strong binding |

| 3c | -6.13 | Highest binding affinity |

Compound 3c exhibited the lowest binding energy (-6.13 kJ/mol), suggesting a strong interaction with DNA gyrase, which may correlate with its enhanced antibacterial activity .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound derivatives have shown significant anti-inflammatory properties. The compounds were evaluated using carrageenan-induced rat paw edema models and exhibited comparable results to standard anti-inflammatory drugs like Diclofenac.

Anti-inflammatory Efficacy

In a study assessing anti-inflammatory activity:

- Method : Carrageenan-induced paw edema test.

- Results : Compounds demonstrated dose-dependent inhibition of edema formation.

Case Studies

- Case Study on Antimicrobial Efficacy : A research team evaluated a series of N,2-diphenylquinazolin-4-amines for their effectiveness against multidrug-resistant strains of bacteria. The study found that certain derivatives not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .

- Case Study on Anti-inflammatory Activity : Another investigation focused on the analgesic potential of these compounds in rodent models. The results indicated that specific derivatives significantly reduced pain responses compared to controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,2-diphenylquinazolin-4-amine derivatives, and how are reaction conditions optimized?

- Methodological Answer : The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. For example, 4-chloro-2-phenylquinazoline reacts with substituted anilines under mild conditions (room temperature, 2 hours in DMF) to displace the chlorine atom at position 4 of the quinazoline ring. Purification is typically achieved via silica column chromatography with gradient elution (e.g., ethyl acetate/hexanes). Optimization includes adjusting equivalents of Hunig’s base (as a catalyst) and microwave-assisted heating (150°C for 1 hour) for Suzuki couplings to introduce aryl substituents .

Q. How are synthesized this compound derivatives characterized structurally?

- Methodological Answer : Characterization employs spectroscopic methods (¹H/¹³C NMR, HRMS) to confirm substituent positions and purity. For example, ¹H NMR peaks for aromatic protons typically appear in the δ 6.9–8.5 ppm range, while morpholine substituents show distinct multiplets at δ 3.0–3.8 ppm. Elemental analysis (e.g., C, H, N, Cl, Br) validates stoichiometry, and LCMS with trifluoroacetic acid gradients ensures >95% purity .

Q. What in vitro assays are used for initial biological screening of these compounds?

- Methodological Answer : Antimicrobial activity is assessed via microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like chlorobiocin. Antifungal activity against C. albicans is also tested. For anti-inflammatory studies, carrageenan-induced rat paw edema models or COX-2 inhibition assays are common .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of this compound derivatives with enhanced activity?

- Methodological Answer : Pharmacophore-based 3D-QSAR models (e.g., using CoMFA or CoMSIA) correlate steric/electronic substituent effects with biological activity. For instance, morpholine or halogenated phenyl groups at specific positions improve antibacterial potency by enhancing lipophilicity and hydrogen bonding with residues like Asn46 in E. coli DNA gyrase .

Q. What computational strategies predict binding modes of these derivatives with bacterial targets?

- Methodological Answer : Molecular docking (AutoDock 4.2 or Vina) evaluates interactions with DNA gyrase (PDB: 1KZN). Ligands are docked into the ATP-binding site, with scoring functions (e.g., binding energy ≤ -6 kcal/mol) prioritizing compounds mimicking chlorobiocin’s hydrogen bonds with Asp73 and Thr165. MD simulations (e.g., GROMACS) further assess binding stability .

Q. How can physicochemical properties (e.g., log P, solubility) be optimized to improve bioavailability?

- Methodological Answer : Introducing hydrophilic groups (e.g., morpholine, piperazine) reduces log P values while maintaining target affinity. For solubility, PEGylation or salt formation (e.g., hydrochloride salts) enhances aqueous solubility. ADMET predictors (e.g., SwissADME) guide substituent selection to balance permeability and metabolic stability .

Q. How to resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics or off-target effects. Solutions include:

- Metabolic profiling : LC-MS/MS identifies unstable metabolites.

- Formulation optimization : Liposomal encapsulation improves plasma half-life.

- Target validation : CRISPR-Cas9 knockout of DNA gyrase confirms mechanism .

Q. What experimental designs validate synergistic effects with existing antibiotics?

- Methodological Answer : Checkerboard assays determine fractional inhibitory concentration (FIC) indices for combinations with fluoroquinolones or β-lactams. Synergy (FIC ≤ 0.5) is confirmed via time-kill curves. Transcriptomic analysis (RNA-seq) identifies upregulated pathways in resistant strains to guide combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.